molecular formula C16H20N8 B6474066 N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640966-65-8

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6474066
CAS No.: 2640966-65-8
M. Wt: 324.38 g/mol
InChI Key: SOXNZXOSFJAAEG-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This compound is part of an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of PP is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Scientific Research Applications

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a range of applications in scientific research. It can be used as a reactant in organic synthesis, as a probe for biological studies, and as a tool for drug discovery. It has been used in the synthesis of a variety of compounds, including heterocycles, peptides, and polymers. It has also been used to study the structure and function of proteins and enzymes, and to identify potential drug targets.

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, this compound prevents these phosphorylation events, thereby disrupting the cell cycle and inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to a decrease in cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a number of advantages for lab experiments. It is easy to synthesize in high yields, and it is relatively stable and easy to store. In addition, it is non-toxic and has a low environmental impact. However, it has some limitations for lab experiments. It is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has a range of potential future applications. It could be used to develop more effective drugs for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. It could also be used to develop more effective pesticides and herbicides. In addition, it could be used to develop more efficient organic synthesis methods and more efficient drug delivery systems. Finally, it could be used to develop more efficient methods for the detection and diagnosis of diseases.

Synthesis Methods

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine can be synthesized using a variety of methods, including the Biginelli reaction and the Ugi reaction. The Biginelli reaction is a three-component condensation reaction that involves an aldehyde, an α-keto acid, and an aromatic aldehyde. The Ugi reaction is a multicomponent condensation reaction that involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. Both of these methods can be used to synthesize this compound in high yields.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has been found to interact with several key enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, indicating a good photobleaching performance .

Metabolic Pathways

Given its structural similarity to pyrazolo[1,5-a]pyrimidines, it may participate in similar biochemical reactions .

Properties

IUPAC Name

N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNZXOSFJAAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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